molecular formula C7H6BClF2O3 B2936209 [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid CAS No. 2377611-72-6

[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid

Cat. No.: B2936209
CAS No.: 2377611-72-6
M. Wt: 222.38
InChI Key: BJYKSMQPOYGSNC-UHFFFAOYSA-N
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Description

[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid ( 2377611-72-6) is an organoboron compound with the molecular formula C7H6BClF2O3 and a molecular weight of 222.38 g/mol . This compound serves as a versatile aryl boronic acid building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . In these reactions, it functions as a nucleophilic partner, transferring the 3-chloro-5-(difluoromethoxy)phenyl group to a palladium catalyst to form a new carbon-carbon bond with an electrophilic organic halide . The presence of both the chloro and difluoromethoxy substituents on the phenyl ring makes this boronic acid a valuable intermediate for constructing complex molecules with potential applications in pharmaceutical and materials science research. The difluoromethoxy group can influence the compound's electronic properties and metabolic stability, while the chloro group offers a potential site for further functionalization. This product is supplied with a minimum purity of 95% and must be stored under refrigerated conditions . Handle with appropriate care, as it may cause skin and eye irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-chloro-5-(difluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYKSMQPOYGSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 3-chloro-5-(difluoromethoxy)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

    Bases: Potassium carbonate, sodium carbonate, and potassium acetate are frequently employed bases.

    Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The process typically follows these steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The reactivity of arylboronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by substituent electronic effects. Key comparisons include:

Compound Substituents Electronic Effect Reactivity in Coupling Reactions (Yield)
[3-Chloro-5-(difluoromethoxy)phenyl] Cl (3-), OCHF₂ (5-) Moderate electron-withdrawing Not explicitly reported
(4-Trifluoromethylphenyl)boronic acid CF₃ (4-) Strong electron-withdrawing 63–65% yield (meriolin synthesis)
(4-Fluorophenyl)boronic acid F (4-) Moderate electron-withdrawing 62–65% yield
2-Fluorophenylboronic acid F (2-) Steric and electronic effects 25% yield (Rh-catalyzed carbometalation)
(3-Chloro-5-(trifluoromethoxy)phenyl) Cl (3-), OCF₃ (5-) Strong electron-withdrawing Higher lipophilicity vs. difluoromethoxy

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, OCF₃) enhance reactivity in coupling reactions by increasing the electrophilicity of the boron atom .
  • Steric hindrance (e.g., 2-fluoro substitution) reduces yields in Rh-catalyzed reactions .

Key Observations :

  • Bulky or polar substituents (e.g., methoxyethyl phenoxy) enhance binding to biological targets like HDACs .
  • Difluoromethoxy groups may improve metabolic stability compared to methoxy or chloro groups due to reduced oxidative metabolism .

Key Observations :

  • The difluoromethoxy group’s electronegativity could modulate C-dot fluorescence quenching efficiency, though this remains unexplored .

Catalytic Performance

Substituents influence catalytic efficiency in organic transformations:

Compound Reaction Performance
o-Nitrophenylboronic acid Amide bond formation High activity (positive control)
Phenylboronic acid Amide bond formation Poor activity
[3-Chloro-5-(difluoromethoxy)phenyl] Not reported Likely low activity due to lack of activating groups

Key Observations :

  • Nitro groups (strong electron-withdrawing) enhance catalysis by polarizing the boronic acid .
  • Chloro and difluoromethoxy groups lack sufficient activation for catalysis.

Commercial and Industrial Considerations

  • Availability : [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is discontinued (CymitQuimica, ), limiting its practical use compared to commercially available analogs like 3-chloro-5-fluorophenylboronic acid (Thermo Scientific, $250.19/g) .
  • Cost : Discontinued status suggests higher cost for remaining stock vs. alternatives like 4-fluorophenylboronic acid (lower cost, high yields in syntheses ).

Biological Activity

[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is an organoboron compound that has garnered attention for its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. While its primary use is in synthetic chemistry, emerging research suggests that boronic acids, including this compound, may exhibit significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chloro group at the 3-position and a difluoromethoxy group at the 5-position. Its molecular formula is CHBClFO. The unique structure of this compound contributes to its reactivity profile, which is influenced by the presence of both electron-withdrawing and electron-donating groups.

Boronic acids generally interact with biological systems through reversible covalent bonding with diols, which can affect various biological pathways. The mechanism of action for this compound in biological contexts may include:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to active sites or altering enzyme conformation.
  • Modulation of Signaling Pathways : They may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  • Reactivity in Biological Systems : The compound's reactivity allows it to form complexes with biomolecules, potentially altering their function.

Case Study 1: Anticancer Properties

A study exploring boronic acid-containing compounds revealed significant anticancer activity against renal cancer cells. The lead candidates induced DNA damage and upregulated p-H2AX levels, demonstrating their role in triggering apoptotic pathways .

CompoundIC50 (μM)Mechanism
HSD17912DNA damage induction
HSD14002.6-3.9Cell cycle arrest

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors derived from boronic acids, compounds similar to this compound were evaluated for their ability to inhibit FXIa. The findings indicated that certain modifications could enhance selectivity and potency against specific targets .

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